molecular formula C10H11F B1593897 6-Fluoro-1,2,3,4-tetrahydronaphthalene CAS No. 2840-40-6

6-Fluoro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B1593897
CAS No.: 2840-40-6
M. Wt: 150.19 g/mol
InChI Key: XGWIRSZFRQRNPG-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydronaphthalene (C₁₀H₁₁F) is a fluorinated derivative of 1,2,3,4-tetrahydronaphthalene (tetralin), where a fluorine atom is substituted at the 6-position of the aromatic ring. This modification introduces unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. The fluorine atom’s electronegativity enhances the compound’s stability and influences its reactivity in substitution and addition reactions .

Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWIRSZFRQRNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951071
Record name 6-Fluoro-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-40-6
Record name Naphthalene, 6-fluoro-1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluoro-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Tetrahydronaphthalene Derivatives

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Key Properties
1,2,3,4-Tetrahydronaphthalene (Tetralin) C₁₀H₁₂ 132.20 None (parent compound) Boiling point: 207°C; used as a solvent and hydrogen donor .
6-Fluoro-1,2,3,4-tetrahydronaphthalene C₁₀H₁₁F 150.20 (estimated) Fluorine at position 6 Higher polarity than tetralin due to fluorine’s electronegativity; potential for enhanced stability .
6-Methoxy-1,2,3,4-tetrahydronaphthalene C₁₁H₁₄O 162.23 Methoxy (-OCH₃) at position 6 Boiling point: ~250°C (estimated); used in Cr(CO)₃ complexes for site-selective C-H activation .
6-Methyl-1,2,3,4-tetrahydronaphthalene C₁₁H₁₄ 146.23 Methyl (-CH₃) at position 6 Lower polarity than fluorinated/methoxylated analogs; detected in VOC emissions from carbonized fuels .
1-Chloro-1,2,3,4-tetrahydronaphthalene C₁₀H₁₁Cl 166.65 Chlorine at position 1 Higher solvolysis rates compared to β-hydroxy analogs due to carbocation stability .

Chemical Reactivity

  • Bromination: Tetralin derivatives undergo bromination at the α-methylene position (positions 5 and 8 of the benzannelated ring) under specific conditions. Fluorine’s electron-withdrawing effect may direct bromination regioselectivity compared to methyl or methoxy groups .
  • Adsorption and Stability :

    • 1,2,3,4-Tetrahydronaphthalene exhibits lower adsorption energy (−8.4 kcal/mol) compared to nitrogen-containing analogs like tetrahydrocarbazole (−10.2 kcal/mol), suggesting fluorine substitution could further modulate surface interactions .
  • Solvolysis :

    • β-Hydroxy carbocation intermediates in solvolysis reactions are stabilized in tetrahydronaphthalene derivatives. The absence of a 3,4-double bond (as in 1-chloro-tetrahydronaphthalene) prevents aromatic product formation, highlighting the role of substituents in reaction pathways .

Key Differences and Trends

  • Electronic Effects :

    • Fluorine : Electron-withdrawing, increases oxidative stability and directs electrophilic substitution.
    • Methoxy : Electron-donating via resonance, enhances solubility and metal coordination.
    • Methyl : Electron-donating via induction, reduces polarity and increases hydrophobicity.
  • Thermodynamic Behavior :

    • Fluorinated derivatives likely exhibit higher melting/boiling points than methylated analogs due to increased polarity.
  • Synthetic Utility :

    • Methoxy and fluorine groups enable regioselective functionalization, whereas methyl groups are often used to study steric effects .

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